托伐普坦杂质 1

描述

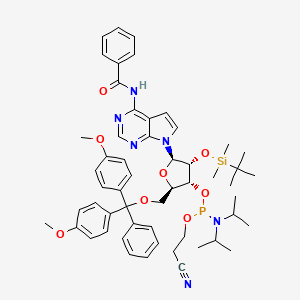

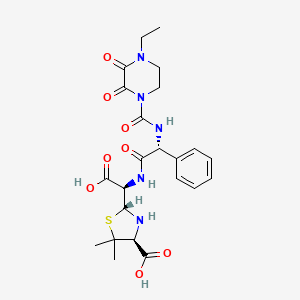

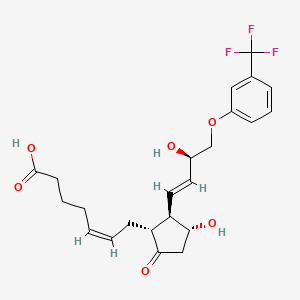

Tolvaptan Impurity 1 is one of the impurities of Tolvaptan, which has been found to be a vasopressin V2 receptor antagonist . It could probably be effective against hypertensive heart failure and could also be an effective renal protective agent . It is also known as N- [4- [ [ (5R)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide .

Synthesis Analysis

During the preparation of Tolvaptan, twenty-six possible as well as observed impurities have been identified, prepared, and characterized by HPLC (high performance liquid chromatography), NMR (nuclear magnetic resonance), and mass spectra . The process used to prepare Tolvaptan involves condensing 7-chloro-1, 2, 3, 4-tetrahydro-benzo [b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using SnCl 2 /HCl catalyst resulting in amine which is then condensed with o-toluoyl chloride followed by reduction with sodium borohydride to give Tolvaptan .

Molecular Structure Analysis

The molecular weight of Tolvaptan Impurity 1 is 337.83 and its molecular formula is C14H9ClN2O2.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tolvaptan and its impurities have been described in the synthesis analysis section above .

Physical And Chemical Properties Analysis

Tolvaptan Impurity 1 is a white to off-white crystalline powder. It is a polar compound and is soluble in commonly used solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

科学研究应用

杂质的识别和控制

托伐普坦杂质,包括托伐普坦杂质 1,已得到广泛研究,以确保药物的纯度和安全性。Sethi 等人(2014 年)使用高效液相色谱 (HPLC)、核磁共振 (NMR) 和质谱等技术,鉴别和表征了托伐普坦中的 26 种可能的杂质。这项研究对于在药物制备过程中控制这些杂质至关重要,这对于药物质量和疗效至关重要 (M. Sethi、V. S. Rawat、Jayaprakash Thirunavukarasu、Rajakrishna Yerramalla、Anish Kumar,2014 年)。

定量和分析方法

已经开发出先进的技术来定量托伐普坦及其杂质。RaoP.Y. 等人(2020 年)的一项研究开发了一种反相 HPLC 方法来测定托伐普坦及其工艺杂质。该方法有助于准确定量这些杂质,确保药物的纯度并符合监管标准 (G. RaoP.Y.、B. SreenivasaRao、S. K.V.N、Sudhakar Ch,2020 年)。

检测和定量技术

对于检测特定杂质,例如托伐普坦片剂中潜在的遗传毒性杂质 4-溴丁酸乙酯,Dsouza(2018 年)开发了一种气相色谱-质谱 (GC-MS) 方法。该方法实现了更低的检测水平,这对于确保托伐普坦的安全性和有效性至关重要 (A. Dsouza,2018 年)。

作用机制

Target of Action

Tolvaptan Impurity 1 is structurally similar to Tolvaptan. Tolvaptan is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2 receptor) . The V2 receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Therefore, it’s possible that Tolvaptan Impurity 1 might interact with the same targets, but dedicated research is needed to confirm this hypothesis.

Mode of Action

The exact mode of action of Tolvaptan Impurity 1 remains unknown. . Tolvaptan acts by blocking V2 receptors in the renal collecting ducts, preventing the insertion of aquaporins into the walls and thus inhibiting water absorption .

Biochemical Pathways

. By blocking the V2 receptors, Tolvaptan prevents the action

安全和危害

Tolvaptan, the parent compound of Tolvaptan Impurity 1, has been associated with certain side effects. These include polyuria, pollakiuria, and polydipsia, which are aquaretic adverse events representing the most common side effects of tolvaptan . In addition, tolvaptan administration may be complicated by liver injury, characterized by alanine aminotransferase and bilirubin elevations . Uric acid elevation due to reduced renal excretion may lead to hyperuricemia and gout, although no drug discontinuations have been linked to these events .

未来方向

The use of tolvaptan, including its impurities, in the treatment of autosomal dominant polycystic kidney disease (ADPKD) has been transformative . Future studies should confirm the safety profile of tolvaptan in large-scale real-world studies, clarify the pathogenetic pathways leading to hepatotoxicity and define its role in special populations, especially pediatric patients .

生化分析

Biochemical Properties

It is known that Tolvaptan, the parent compound, is a selective, competitive vasopressin receptor 2 antagonist

Cellular Effects

Tolvaptan, the parent compound, has been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

Tolvaptan, the parent compound, works by blocking V2 receptors in the renal collecting ducts, preventing water absorption

Temporal Effects in Laboratory Settings

It is known that Tolvaptan, the parent compound, has been subjected to forced degradation under hydrolysis, oxidation, dry heat and photolysis conditions

Dosage Effects in Animal Models

Studies on Tolvaptan, the parent compound, have shown that it reduced yearly eGFR decline by 17.4% at dosages of 1–10 mg/kg

Metabolic Pathways

Tolvaptan, the parent compound, is metabolized by the CYP3A4 in the liver

属性

IUPAC Name |

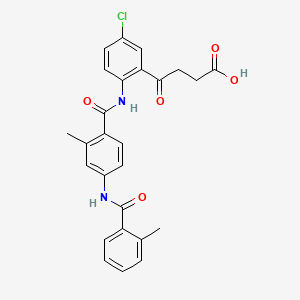

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTSBHBGYFDAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346599-56-1 | |

| Record name | DM-4103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-4103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B09E6IIT63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

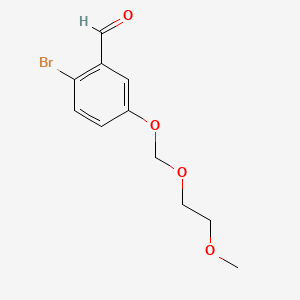

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)